molecular formula C19H13BrFN3S B2839604 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile CAS No. 477297-74-8

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

Cat. No.: B2839604
CAS No.: 477297-74-8
M. Wt: 414.3
InChI Key: FLCAJXLWDBKYFY-GXDHUFHOSA-N
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Description

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a bromophenyl group, a fluoro-methylphenyl group, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The thiazole derivative is then coupled with the appropriate fluoro-methylphenyl amine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Acrylonitrile Introduction: The final step involves the Knoevenagel condensation of the coupled product with acrylonitrile in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, ammonia, or thiourea.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl-thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound’s properties are explored for applications in material science, such as the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the acrylonitrile moiety are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
  • (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-chloro-5-methylphenyl)amino)acrylonitrile
  • (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-ethylphenyl)amino)acrylonitrile

Uniqueness

The uniqueness of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the thiazole and acrylonitrile groups, provides a unique combination of reactivity and potential biological activity that is not commonly found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c1-12-5-6-16(21)17(7-12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)8-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAJXLWDBKYFY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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